

# Tas-117: A Technical Guide to Akt Isoform Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Tas-117 |           |
| Cat. No.:            | B611162 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of Tas-117 (Pifusertib) against the three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3). Tas-117 is a potent, selective, and orally active allosteric inhibitor of Akt, a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3][4][5] Understanding the specific inhibitory profile of **Tas-117** is crucial for its development as a targeted cancer therapeutic.

## Inhibitory Potency (IC50) of Tas-117 against Akt **Isoforms**

The half-maximal inhibitory concentration (IC50) values of **Tas-117** for each Akt isoform have been determined through in vitro enzyme assays.[1] These values quantify the concentration of **Tas-117** required to inhibit 50% of the enzymatic activity of each Akt isoform.

| Target Isoform | IC50 Value (nM)    |
|----------------|--------------------|
| Akt1           | 4.8[1][2][3][4][6] |
| Akt2           | 1.6[1][2][3][4][6] |
| Akt3           | 44[1][2][3][4][6]  |



Table 1: IC50 values of Tas-117 for Akt isoforms.

## **Experimental Protocols**

The determination of IC50 values for kinase inhibitors like **Tas-117** typically involves a biochemical kinase assay. While the specific protocol for **Tas-117** is proprietary, a representative method based on common industry practices is an ELISA-based in vitro kinase assay.

Objective: To measure the 50% inhibitory concentration (IC50) of a test compound (**Tas-117**) against purified Akt1, Akt2, and Akt3 kinases.

Principle: This assay quantifies the phosphorylation of a peptide substrate by an Akt kinase in the presence of varying concentrations of the inhibitor. The level of phosphorylation is detected using a specific antibody, and the signal is inversely proportional to the inhibitory activity of the compound.

#### Materials:

- Recombinant human Akt1, Akt2, and Akt3 (active)
- Tas-117 (dissolved in DMSO)
- Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM betaglycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
- ATP solution
- Akt peptide substrate (e.g., a peptide with the Akt consensus phosphorylation motif)
- 96-well microplate (high-binding)
- Wash Buffer (e.g., TBS with 0.05% Tween-20)
- Blocking Buffer (e.g., Wash Buffer with 1% BSA)
- Phospho-Akt substrate-specific primary antibody



- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 2 N H2SO4)
- Microplate reader

### Procedure:

- Substrate Coating: A 96-well plate is coated with the Akt peptide substrate.
- Blocking: The plate is treated with a blocking buffer to prevent non-specific binding.
- Kinase Reaction:
  - A serial dilution of Tas-117 is prepared.
  - The recombinant Akt enzyme is added to the wells, followed by the diluted Tas-117.
  - The kinase reaction is initiated by the addition of ATP.
  - The plate is incubated to allow for substrate phosphorylation.

### Detection:

- The plate is washed, and a primary antibody that specifically recognizes the phosphorylated substrate is added.
- After incubation and washing, an HRP-conjugated secondary antibody is added.
- A TMB substrate is added, which develops a color in the presence of HRP.
- Data Analysis:
  - The reaction is stopped, and the absorbance is read using a microplate reader.
  - The percentage of kinase activity is plotted against the logarithm of the Tas-117 concentration.



The IC50 value is determined using a non-linear regression curve fit.[7][8][9]

# Signaling Pathway and Experimental Workflow PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10][11][12] **Tas-117** targets Akt, a central kinase in this pathway.





Click to download full resolution via product page

PI3K/Akt/mTOR signaling pathway and the inhibitory action of Tas-117.

## **Tas-117 Phase II Clinical Trial Workflow**







The clinical development of **Tas-117** involves multi-phase trials to evaluate its safety and efficacy.[7][10][11][12][13][14] The following diagram illustrates a generalized workflow for a Phase II study.





Click to download full resolution via product page

A generalized workflow for a Phase II clinical trial of **Tas-117**.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. Targeted therapy of the AKT kinase inhibits esophageal squamous cell carcinoma growth in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metrics other than potency reveal systematic variation in responses to cancer drugs -PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and development of a subtype-selective allosteric AKT inhibitor suitable for clinical development PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Tas-117: A Technical Guide to Akt Isoform Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611162#tas-117-ic50-values-for-akt1-akt2-and-akt3]

## **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com